Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636359
InChI: InChI=1S/C25H32N2O2/c1-25(2,3)29-24(28)27-17-21-14-23(22(21)18-27)26(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,21-23H,14-18H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC(C2C1)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C25H32N2O2
Molecular Weight: 392.5 g/mol

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate

CAS No.:

Cat. No.: VC13636359

Molecular Formula: C25H32N2O2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate -

Specification

Molecular Formula C25H32N2O2
Molecular Weight 392.5 g/mol
IUPAC Name tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Standard InChI InChI=1S/C25H32N2O2/c1-25(2,3)29-24(28)27-17-21-14-23(22(21)18-27)26(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,21-23H,14-18H2,1-3H3
Standard InChI Key ZURLNOYOJQYMFZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C2C1)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C2C1)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

  • Molecular Formula: C₅H₃₂N₂O₂

  • Molecular Weight: 392.5 g/mol .

  • IUPAC Name: Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate .

  • Chemical Structure:

    • The compound contains a bicyclic azabicyclo[3.2.0]heptane core, substituted with a tert-butyl ester group at the carboxylic acid position and a dibenzylamino group at the nitrogen atom.

    • SMILES Notation: CC(C)(C)OC(=O)N1CC2CC(C2C1)N(CC3=CC=CC=C3)CC4=CC=CC=C4 .

Synthesis

The synthesis of tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multi-step organic reactions:

  • Formation of the Azabicyclo[3.2.0]heptane Core:

    • This core is synthesized through cyclization reactions involving amines and cyclic intermediates.

  • Introduction of the Dibenzylamino Group:

    • The dibenzylamino moiety is introduced via nucleophilic substitution or reductive amination using benzylamine derivatives.

  • Tert-butyl Esterification:

    • The carboxylic acid group is protected as a tert-butyl ester using reagents such as tert-butanol and an acid catalyst.

These steps require precise control of reaction conditions to ensure high yields and purity.

Potential Applications

  • Medicinal Chemistry:

    • The bicyclic framework suggests potential activity as a scaffold for drug design, particularly in targeting neurological or cardiovascular receptors.

  • Synthetic Intermediates:

    • The compound’s functional groups make it a versatile intermediate for further derivatization in complex molecule synthesis.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed insights into the chemical environment of the atoms.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as esters (C=O stretch) and amines (N-H stretch).

Comparison with Related Compounds

PropertyTert-butyl 6-(dibenzylamino)...Related Compounds
Bicyclic FrameworkAzabicyclo[3.2.0]Azabicyclo[4.1.0], Triazolo systems
Functional GroupsTert-butyl ester, dibenzylaminoBoronates, ketones
ApplicationsDrug design, intermediatesCatalysis, anti-inflammatory agents

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